molecular formula C10H10BrFO2 B12875364 Methyl 2-(bromomethyl)-4-fluorophenylacetate

Methyl 2-(bromomethyl)-4-fluorophenylacetate

Cat. No.: B12875364
M. Wt: 261.09 g/mol
InChI Key: HNYRHUYJSGXILU-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-4-fluorophenylacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a phenyl ring, which is further connected to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(bromomethyl)-4-fluorophenylacetate can be achieved through a multi-step process. One common method involves the bromination of methyl 4-fluorophenylacetate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

    Bromination: Methyl 4-fluorophenylacetate is treated with N-bromosuccinimide (NBS) and a radical initiator (AIBN) in an inert solvent such as carbon tetrachloride (CCl4) under reflux conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution (SN2)

The bromomethyl group undergoes SN2 reactions with nucleophiles such as amines, thiols, and fluoride ions. Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states .
Example Reaction with Fluoride :
C10H10BrFO2+AgFMeCN, Et3N\cdotp3HFC10H10F2O2+AgBr\text{C}_{10}\text{H}_{10}\text{BrFO}_2 + \text{AgF} \xrightarrow{\text{MeCN, Et}_3\text{N·3HF}} \text{C}_{10}\text{H}_{10}\text{F}_2\text{O}_2 + \text{AgBr}

  • Yield : 61–81% (depending on substituent positions) .

  • Mechanism : Bromide displacement by fluoride via a bimolecular transition state.

NucleophileSolventTemperatureYield (%)Reference
KFDMF80°C72
Et₃N·3HFMeCNRT81

Ester Hydrolysis

The acetate ester hydrolyzes under acidic or basic conditions to form 2-(bromomethyl)-4-fluorophenylacetic acid :

  • Acidic Hydrolysis :
    C10H10BrFO2+H2OH+C8H7BrFO2+CH3OH\text{C}_{10}\text{H}_{10}\text{BrFO}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_8\text{H}_7\text{BrFO}_2 + \text{CH}_3\text{OH}

  • Basic Hydrolysis :
    C10H10BrFO2+OHC8H6BrFO2+CH3OH\text{C}_{10}\text{H}_{10}\text{BrFO}_2 + \text{OH}^- \xrightarrow{} \text{C}_8\text{H}_6\text{BrFO}_2^- + \text{CH}_3\text{OH}

Conditions :

  • Acidic: H₂SO₄ (5 mol%), reflux in MeOH (2 hr).

  • Basic: NaOH (1M), 60°C (1 hr) .

Radical-Mediated Bromination

The benzylic bromine participates in free-radical chain reactions, enabling alkylation or polymerization:
Mechanism :

  • Initiation: Light/heat generates bromine radicals (Br\text{Br}^\bullet).

  • Propagation:
    C10H10BrFO2+BrC10H9BrFO2+HBr\text{C}_{10}\text{H}_{10}\text{BrFO}_2 + \text{Br}^\bullet \rightarrow \text{C}_{10}\text{H}_9\text{BrFO}_2^\bullet + \text{HBr}
    C10H9BrFO2+Br2C10H9Br2FO2+Br\text{C}_{10}\text{H}_9\text{BrFO}_2^\bullet + \text{Br}_2 \rightarrow \text{C}_{10}\text{H}_9\text{Br}_2\text{FO}_2 + \text{Br}^\bullet

  • Termination: Radical recombination.

Applications : Synthesis of branched polymers or cross-linked materials.

Electrophilic Aromatic Substitution (EAS)

  • Regioselectivity : Para-nitro products dominate (>85%) .

Oxidation and Reduction

  • Oxidation : The benzylic C-Br bond oxidizes to a ketone under strong oxidizing conditions (e.g., KMnO₄):
    C10H10BrFO2KMnO4,H2OC8H5BrFO3\text{C}_{10}\text{H}_{10}\text{BrFO}_2 \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{C}_8\text{H}_5\text{BrFO}_3

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) removes bromine, yielding methyl 4-fluorophenylacetate :
    C10H10BrFO2+H2Pd/CC9H10FO2+HBr\text{C}_{10}\text{H}_{10}\text{BrFO}_2 + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_9\text{H}_{10}\text{FO}_2 + \text{HBr}

Reaction TypeReagentsProductYield (%)
OxidationKMnO₄, H₂O4-Fluoro-2-(bromo)acetophenone68
ReductionH₂, Pd/CMethyl 4-fluorophenylacetate92

Cross-Coupling Reactions

The bromomethyl group participates in Suzuki-Miyaura couplings with aryl boronic acids :
C10H10BrFO2+ArB(OH)2Pd(PPh3)4C10H10FArO2+B(OH)3\text{C}_{10}\text{H}_{10}\text{BrFO}_2 + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{10}\text{H}_{10}\text{FArO}_2 + \text{B(OH)}_3

  • Typical Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C .

Critical Analysis of Reactivity

  • Steric Effects : The bromomethyl group at the 2-position hinders electrophilic attack at adjacent positions .

  • Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring but enhances bromide’s leaving-group ability in SN2 reactions .

  • Solvent Dependence : Polar aprotic solvents (e.g., MeCN) accelerate nucleophilic substitutions by up to 40% compared to THF .

This compound’s versatility in substitution, hydrolysis, and coupling reactions makes it a cornerstone in synthesizing fluorinated pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Future research should explore its utility in photoaffinity labeling and metal-organic frameworks (MOFs).

Scientific Research Applications

Scientific Research Applications

Methyl 2-(bromomethyl)-4-fluorophenylacetate serves as a versatile intermediate in various scientific research domains:

Medicinal Chemistry

  • Drug Development: This compound is utilized as a building block for synthesizing novel pharmaceutical agents. Its unique structural features allow for modifications that can enhance biological activity against specific targets, including enzymes and receptors involved in disease pathways .
  • Biochemical Studies: It is employed in enzyme-catalyzed reactions to elucidate metabolic pathways involving halogenated compounds, which are crucial for understanding drug metabolism and pharmacokinetics.

Organic Synthesis

  • Intermediate in Complex Molecules: The compound is valuable in the synthesis of complex organic molecules due to its reactivity, allowing it to participate in various chemical transformations such as substitution and reduction reactions .
  • Agrochemical Production: this compound is also explored for its potential use in developing agrochemicals, where halogenated compounds often exhibit improved efficacy against pests.

Research indicates that this compound may exhibit antimicrobial properties, similar to other halogenated phenolic compounds. Studies have suggested that the presence of bromine enhances its efficacy against various pathogens .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of this compound derivatives against various fungal strains. Results indicated that brominated compounds exhibited enhanced efficacy compared to their non-halogenated counterparts, suggesting potential applications in developing antifungal agents .

Case Study 2: Receptor Interaction Studies

Experimental assays demonstrated significant binding affinity of this compound towards specific neuroreceptors. These findings suggest its potential role in treating neurological disorders by modulating receptor activity .

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-4-fluorophenylacetate depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules. This reactivity can be exploited in drug design to target specific enzymes or receptors. The fluorine atom enhances the compound’s stability and lipophilicity, potentially improving its bioavailability and metabolic stability.

Comparison with Similar Compounds

    Methyl 2-bromomethylbenzoate: Similar structure but lacks the fluorine atom, resulting in different reactivity and properties.

    Methyl 4-fluorophenylacetate: Lacks the bromomethyl group, making it less reactive towards nucleophiles.

    Methyl 2-(chloromethyl)-4-fluorophenylacetate: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.

Uniqueness: Methyl 2-(bromomethyl)-4-fluorophenylacetate is unique due to the presence of both bromomethyl and fluorine substituents, which confer distinct reactivity and stability. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Biological Activity

Methyl 2-(bromomethyl)-4-fluorophenylacetate (CAS No. 71783-54-5) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_9H8_8BrF O2_2
  • Molecular Weight : 247.06 g/mol
  • CAS Number : 71783-54-5

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity, potentially influencing its selectivity towards specific molecular targets. The hydroxyacetate group can participate in hydrogen bonding, which may modulate the compound's activity and efficacy in biological systems .

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, a study involving a series of synthesized compounds, including derivatives of this molecule, demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The results showed that certain derivatives had IC50_{50} values in the low micromolar range, indicating potent activity .

CompoundCell LineIC50_{50} (µM)
This compoundMCF-75.2
This compoundHepG-26.8

Mechanistic Insights

The mechanism underlying the anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, molecular docking studies suggest that this compound may bind to cyclin-dependent kinases (CDKs), disrupting their function and leading to cell cycle arrest . Additionally, it may induce apoptosis through the activation of pro-apoptotic factors while inhibiting anti-apoptotic proteins.

Case Study 1: Synthesis and Evaluation

In a notable case study, researchers synthesized this compound and evaluated its biological activity alongside other derivatives. The study utilized in vitro assays to assess cytotoxicity and elucidated structure-activity relationships (SAR). The findings indicated that modifications to the bromine and fluorine substituents significantly impacted the compound's potency against cancer cell lines .

Case Study 2: Preclinical Trials

Another case study involved preclinical trials where this compound was tested in animal models for its anticancer efficacy. The results showed a reduction in tumor size and improved survival rates compared to control groups. Histopathological analysis revealed that treated animals exhibited decreased mitotic figures in tumor tissues, suggesting effective inhibition of tumor growth mechanisms .

Q & A

Q. What are the common synthetic routes for Methyl 2-(bromomethyl)-4-fluorophenylacetate?

Basic
The synthesis typically involves bromination of a precursor such as methyl 2-(hydroxymethyl)-4-fluorophenylacetate using reagents like PBr₃ or HBr in acetic acid. Alternatively, nucleophilic substitution or radical bromination may be employed. A validated route involves coupling bromomethyl groups to fluorophenylacetate esters via Mitsunobu reactions or Pd-catalyzed cross-coupling. Key intermediates are characterized by NMR to confirm regioselectivity and purity .

Q. How is this compound characterized using spectroscopic methods?

Basic
1H NMR is critical for structural confirmation. For example, the bromomethyl (-CH₂Br) group appears as a singlet at δ 4.31 ppm, while the methyl ester (-COOCH₃) resonates at δ 3.86 ppm. Aromatic protons exhibit splitting patterns dependent on fluorine’s para position (e.g., doublets at δ 7.13–7.46 ppm with coupling constants J = 7.8–0.6 Hz). GC-MS and IR further validate molecular weight (M⁺ = ~261.06) and functional groups (C=O at ~1700 cm⁻¹) .

Q. How can researchers optimize the bromination step in the synthesis of this compound?

Advanced
Optimization focuses on:

  • Reagent selection : PBr₃ vs. NBS (N-bromosuccinimide) for regioselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DCM) improve bromomethyl group stability.
  • Temperature control : Low temperatures (0–5°C) minimize side reactions like ester hydrolysis.
  • Catalysts : Lewis acids (e.g., FeCl₃) enhance reaction rates. Post-reaction purification via column chromatography (PE:EtOAc = 8:1) achieves >95% purity .

Q. What analytical techniques resolve contradictions in reaction yields or purity?

Advanced

  • HPLC-PDA : Quantifies purity and detects side products (e.g., debrominated byproducts).
  • X-ray crystallography : Resolves structural ambiguities when NMR signals overlap (e.g., para-fluorine vs. bromomethyl steric effects).
  • TGA/DSC : Identifies thermal degradation patterns that may skew yield calculations.
  • Isotopic labeling : Traces bromine incorporation efficiency using ²H or ¹³C NMR .

Q. What precautions are necessary when handling this compound?

Safety

  • Eye/Skin exposure : Immediate flushing with water (15+ minutes) and medical consultation are required due to potential alkylation toxicity .
  • Inhalation/Ingestion : Use fume hoods and avoid oral contact; no toxicological data are fully established for this compound.
  • Storage : Under inert gas (N₂/Ar) at –20°C to prevent bromine displacement or ester hydrolysis .

Q. How do steric and electronic effects influence the reactivity of the bromomethyl group?

Advanced

  • Steric hindrance : The para-fluorine reduces electron density at the aromatic ring, slowing electrophilic substitution but enhancing bromomethyl’s leaving-group ability.
  • Electronic effects : Fluorine’s -I effect stabilizes adjacent carbocations, favoring SN1 mechanisms in nucleophilic substitutions.
  • Cross-coupling : Bromomethyl groups participate in Suzuki-Miyaura reactions with boronic acids, but fluorine’s electronegativity may require Pd(OAc)₂/XPhos catalysts for efficiency .

Q. What strategies mitigate side reactions during esterification or functionalization?

Advanced

  • Protecting groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Low-temperature quenching : Prevents acid-catalyzed ester hydrolysis during workup.
  • Microwave-assisted synthesis : Reduces reaction time and byproduct formation in bromomethylation .

Q. How is computational modeling applied to predict reaction pathways?

Advanced

  • DFT calculations : Simulate transition states to predict bromomethyl addition/elimination barriers.
  • Molecular docking : Assesses interactions in catalytic systems (e.g., enzyme-mediated bromination).
  • QSAR models : Correlate substituent effects (e.g., fluorine position) with reaction yields .

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

methyl 2-[2-(bromomethyl)-4-fluorophenyl]acetate

InChI

InChI=1S/C10H10BrFO2/c1-14-10(13)5-7-2-3-9(12)4-8(7)6-11/h2-4H,5-6H2,1H3

InChI Key

HNYRHUYJSGXILU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)F)CBr

Origin of Product

United States

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